Deoxyaconitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

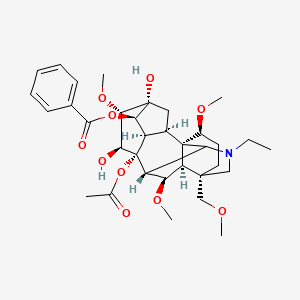

Deoxyaconitine is a diterpene alkaloid derived from the roots of Aconitum species, particularly Aconitum carmichaelii Debx . This compound is known for its potent biological activities, including its ability to modulate sodium channels . It has a molecular formula of C34H47NO10 and a molecular weight of 629.74 g/mol .

Mechanism of Action

Target of Action

Deoxyaconitine, also known as 3-Deoxyaconitine, is a diterpene alkaloid found in Aconitum plants It’s known that diterpene alkaloids often interact with ion channels, particularly sodium channels .

Mode of Action

It’s known that diterpene alkaloids, including this compound, can bind to sodium channels, decreasing ionic flow through the channel . This interaction can affect the sodium ion influx, changing the selectivity of the channel .

Biochemical Pathways

It’s known that diterpene alkaloids can influence several pathways related to cell proliferation and apoptosis

Pharmacokinetics

It’s known that this compound can be transformed by human intestinal bacteria into more than ten kinds of new metabolites . This transformation could potentially affect the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

This compound has been found to possess moderate activities against human non-small-cell lung cancer A549 and H460 cells . This suggests that this compound may have a cytotoxic effect on these cells.

Action Environment

It’s known that environmental factors such as temperature, moisture, and water activity can affect the production of mycotoxins , which may also apply to this compound. More research is needed to understand how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

Deoxyaconitine interacts with various biomolecules in biochemical reactionsIt is known that this compound, like other diterpene alkaloids, can interact with enzymes and proteins, potentially influencing their function .

Cellular Effects

The effects of this compound on cellular processes are complex and multifaceted. It has been suggested that diterpenoid alkaloids, including this compound, may have anti-tumor activities

Molecular Mechanism

It is known that diterpene alkaloids can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of this compound remain to be determined.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

This compound is involved in metabolic pathways within the organisms that produce it

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyaconitine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Aconitum carmichaelii Debx . The extraction process typically involves the use of organic solvents such as methanol, ethanol, and DMSO .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The roots of Aconitum species are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Deoxyaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Deoxyaconitine has a wide range of scientific research applications:

Comparison with Similar Compounds

Aconitine: Another diterpene alkaloid with similar sodium channel activation properties.

Mesaconitine: A structurally related compound with similar biological activities.

Hypaconitine: Known for its analgesic and anti-inflammatory properties, similar to Deoxyaconitine.

Uniqueness: this compound is unique due to its specific molecular structure, which includes the absence of a hydroxyl group at the C-3 position compared to aconitine . This structural difference contributes to its distinct pharmacological profile and makes it a valuable compound for research and therapeutic applications .

Properties

CAS No. |

3175-95-9 |

|---|---|

Molecular Formula |

C34H47NO10 |

Molecular Weight |

629.7 g/mol |

IUPAC Name |

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

InChI |

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)14-13-21(41-4)33-20-15-32(39)28(44-30(38)19-11-9-8-10-12-19)22(20)34(45-18(2)36,27(37)29(32)43-6)23(26(33)35)24(42-5)25(31)33/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21+,22-,23?,24+,25-,26?,27+,28?,29+,31+,32-,33?,34-/m1/s1 |

InChI Key |

PHASMOUKYDUAOZ-QTGXHVQRSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)COC |

solubility |

not available |

Origin of Product |

United States |

Q1: What is the primary mechanism of action of 3-deoxyaconitine?

A1: 3-Deoxyaconitine, a diterpenoid alkaloid, exerts its effects primarily by binding to and activating voltage-gated sodium channels in excitable tissues like nerves and muscles. [, , ] This binding persistently activates the channels, leading to an influx of sodium ions and subsequent depolarization of the cell membrane. This disruption of normal electrochemical gradients can result in various physiological effects, depending on the target tissue. []

Q2: Can you describe the structural characteristics of 3-deoxyaconitine?

A2: 3-Deoxyaconitine possesses the following characteristics:

- Molecular Formula: C34H47NO10 []

- Structure: It belongs to the aconitine-type C19-diterpenoid alkaloids. It features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. The five-membered rings adopt envelope configurations, while the six-membered nitrogen-containing heterocyclic ring exists in a chair conformation. []

Q3: Which analytical techniques are commonly employed for the identification and quantification of 3-deoxyaconitine?

A3: Several analytical methods are available for characterizing 3-deoxyaconitine:

- High-Performance Liquid Chromatography (HPLC): This technique is commonly used for separating and quantifying 3-deoxyaconitine in various matrices, including plant extracts and processed samples. []

- Tandem Mass Spectrometry (MS/MS): Coupled with techniques like Electrospray Ionization (ESI), MS/MS can be used to identify and structurally characterize 3-deoxyaconitine and related alkaloids in complex mixtures. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable tools for elucidating the structure of 3-deoxyaconitine and confirming its presence in samples. []

Q4: How does the processing of plants containing 3-deoxyaconitine, such as Aconitum pendulum Busch, influence its content?

A4: Traditional processing methods, like those used in Tibetan, Qiang, and Hui medicine, can significantly affect the levels of 3-deoxyaconitine. Frying, in particular, has been shown to reduce the content of 3-deoxyaconitine in Aconitum pendulum Busch. [] The high temperatures employed during this process likely contribute to the decomposition of the compound's dibasic acid structures, potentially impacting its toxicity. []

Q5: What is the significance of studying the structure-activity relationship (SAR) of 3-deoxyaconitine?

A5: Understanding the SAR of 3-deoxyaconitine is crucial for:

Q6: Are there known instances of resistance or cross-resistance to 3-deoxyaconitine?

A6: While specific resistance mechanisms to 3-deoxyaconitine have not been extensively studied, mutations in voltage-gated sodium channels could potentially contribute to altered sensitivity to the compound. Cross-resistance with other sodium channel blockers, like those used as local anesthetics or antiarrhythmic agents, might be possible.

Q7: What are the main toxicological concerns associated with 3-deoxyaconitine?

A7: 3-Deoxyaconitine is a highly toxic compound. Its primary mechanism of toxicity involves the disruption of nerve and muscle function due to its action on voltage-gated sodium channels. [, ] This can lead to a range of symptoms including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.